N-butylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8,11H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGVVRABHWIOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314387 | |
| Record name | N-Butyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25560-11-6 | |
| Record name | N-Butyl-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyl-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for N Butylpyridin 3 Amine
Direct N-Alkylation Approaches
Direct N-alkylation strategies focus on the direct attachment of the butyl group to the nitrogen atom of the 3-aminopyridine (B143674) core. However, a significant challenge in the direct alkylation of aminopyridines is the potential for competitive alkylation at the pyridine (B92270) ring nitrogen, which is often more nucleophilic. researchgate.net This can lead to the formation of pyridinium (B92312) salts and lower yields of the desired N-alkylated product. Careful selection of reagents and reaction conditions is therefore crucial.
Nucleophilic Substitution Reactions with Halogenated Pyridines
This approach is theoretically plausible but less common for synthesizing N-alkylated aminopyridines due to the reactivity of the starting materials. The reaction would involve 3-aminopyridine acting as a nucleophile attacking a butyl halide (e.g., butyl bromide or butyl iodide). The primary challenge is the aforementioned competing reaction at the ring nitrogen. researchgate.net Conventional N-alkylation of amino compounds with alkyl halides can be inefficient for aminopyridines, often resulting in poor yields. researchgate.net
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 3-Aminopyridine, Butyl Iodide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | N-Butylpyridin-3-amine | Low (potential for over-alkylation and ring alkylation) | researchgate.net |
This table represents a generalized approach; specific high-yield examples for this compound via this direct method are not prominently featured in the literature, highlighting its inefficiency.
Reductive Amination Strategies Involving Pyridine-3-Carbaldehyde and Butylamine (B146782)
Reductive amination is a powerful and highly effective method for forming C-N bonds, as it avoids the issue of overalkylation often seen with direct alkylation using alkyl halides. harvard.edumasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of pyridine-3-carbaldehyde with butylamine to form an intermediate imine (a Schiff base). This imine is then reduced in situ to yield the final secondary amine, this compound. libretexts.orgwikipedia.org
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. harvard.edumasterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, allowing the reaction to be performed in a single pot. harvard.edulibretexts.org The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product | Yield | Reference |
| Pyridine-3-carbaldehyde | Butylamine | Sodium Cyanoborohydride (NaBH3CN) | Methanol, Acetic Acid | This compound | Generally Good to High | harvard.edulibretexts.org |
| Pyridine-3-carbaldehyde | Butylamine | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane (DCE) | This compound | Generally Good to High | harvard.edu |
| Pyridine-3-carbaldehyde | Butylamine | H2 / Ni Catalyst | Ethanol | This compound | Generally Good to High | libretexts.org |
Alkylation via Schiff Base Intermediates
This method is mechanistically related to reductive amination. The first step involves the formation of a Schiff base (imine) from pyridine-3-carbaldehyde and butylamine. This intermediate is isolated and then subsequently reduced in a separate step. While this approach is less atom-economical than a one-pot reductive amination, it can be useful if the imine is particularly stable or if the chosen reducing agent is incompatible with the aldehyde. The reduction of the isolated imine can be achieved using various reducing agents, including sodium borohydride or catalytic hydrogenation.
Palladium-Catalyzed C-N Bond Formation Methodologies
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of C-N bonds, offering a powerful alternative to traditional methods. wikipedia.org
Buchwald-Hartwig Amination Analogs
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for synthesizing aryl amines from aryl halides or triflates and amines. wikipedia.orglibretexts.org To synthesize this compound, this reaction would involve coupling a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with butylamine.
The catalytic cycle typically involves a Pd(0) species, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands (such as XPhos, SPhos, or RuPhos) often providing the best results. researchgate.net The base, commonly a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine, forming the active nucleophile. libretexts.orgresearchgate.net
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| 3-Bromopyridine | Butylamine | Pd2(dba)3 / BINAP | NaOtBu | Toluene | This compound | Good to Excellent | libretexts.orgacsgcipr.org |
| 3-Chloropyridine | Butylamine | Pd(OAc)2 / XPhos | K3PO4 | t-BuOH | This compound | Good to Excellent | researchgate.net |
Copper-Catalyzed Amination Protocols (e.g., Goldberg Reaction Analogs)
The copper-catalyzed N-arylation of amines, historically known as the Ullmann condensation or Goldberg reaction, provides another avenue for C-N bond formation. scispace.comresearchgate.net While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often use ligands to facilitate the reaction under milder conditions. nih.govspringernature.com
For the synthesis of this compound, this would involve the reaction of a 3-halopyridine with butylamine in the presence of a copper catalyst (e.g., CuI or Cu2O) and a base (e.g., K2CO3 or K3PO4). scispace.commdpi.com The addition of a ligand, such as 1,10-phenanthroline (B135089) or various amino acids, can significantly improve the reaction's efficiency and substrate scope. scispace.commdpi.com These reactions are often more cost-effective than their palladium-catalyzed counterparts. bohrium.com
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
| 3-Iodopyridine | Butylamine | CuI / 1,10-Phenanthroline | K2CO3 | DMF | This compound | Good | nih.govmdpi.com |
| 3-Bromopyridine | Butylamine | CuI / L-Proline | K2CO3 | DMSO | This compound | Good | scispace.com |
Advanced Synthetic Protocols
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine derivatives. znaturforsch.com This methodology typically involves the deprotonation of a position ortho to a directing group by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile to introduce a variety of functional groups.
In the context of synthesizing this compound, a plausible, though not explicitly detailed in the provided results, synthetic route could involve the protection of the amino group of 3-aminopyridine, followed by directed metalation and subsequent reaction with an appropriate butyl electrophile. However, the search results primarily focus on the metalation of the pyridine ring itself rather than direct N-alkylation via this method. For instance, the lithiation of pyridine derivatives can be achieved with excellent regioselectivity using alkyllithium-lithium-aminoalkoxide superbases. nih.gov The chemoselectivity of these reactions, leading to either nucleophilic addition or α-lithiation, is highly dependent on the type of aggregate formed by the organolithium reagent. nih.gov Specifically, dimers tend to favor nucleophilic addition, while tetramers lead to α-lithiation. nih.gov
The choice of base and reaction conditions is critical. For example, n-butyllithium can be used for the regioselective ortho-lithiation of 3-oxetane pyridine derivatives at the 4-position. rsc.orgrsc.org Following lithiation, quenching the resulting organolithium species with an electrophile provides a route to various functionalized pyridines. rsc.orgrsc.orgnih.gov While these examples don't directly describe the synthesis of this compound, they illustrate the principle of metalation-directed functionalization that could be adapted for such a synthesis, likely involving an initial N-protection step.
The Chichibabin reaction is a classic method for the amination of pyridines, typically at the 2-position, using sodium amide (NaNH₂). youtube.comwikipedia.orgscientificupdate.com The reaction proceeds via a nucleophilic addition-elimination mechanism involving a σ-adduct (Meisenheimer adduct) intermediate. wikipedia.org The regioselectivity is governed by the electrophilicity of the ring carbons, with the C2 and C4 positions being the most electron-deficient and therefore more susceptible to nucleophilic attack. researchgate.netnih.gov Molecular Electron Density Theory (MEDT) studies have shown that the attack at the 2-position is generally more favorable both kinetically and thermodynamically compared to the 4-position. nih.gov
While the traditional Chichibabin reaction introduces a primary amino group (-NH₂), modifications can be envisioned for N-alkylation. A direct Chichibabin-type reaction with an N-alkyl amide is not the standard approach. However, the principles of activating the pyridine ring towards nucleophilic attack are relevant. For instance, coordination of the pyridine nitrogen to a sodium cation increases the positive charge at the C2 position, promoting the addition of the amide anion. scientificupdate.com
A more direct approach to C-alkylation that shares mechanistic features with the Chichibabin reaction is the organoborohydride-catalyzed C4-position alkylation of pyridines with alkenes. rsc.org This method, assisted by organoboranes, provides a regiospecific route to branched C4-alkylated pyridines. rsc.org While this reaction functionalizes the carbon skeleton rather than the nitrogen atom, it underscores the potential for developing Chichibabin-type reactions for various substitutions by carefully selecting the nucleophile and reaction conditions.
For the synthesis of this compound, a direct N-alkylation of 3-aminopyridine would be a more conventional route than modifying the Chichibabin reaction. This typically involves reacting 3-aminopyridine with a butyl halide in the presence of a base. The challenge lies in controlling selectivity to avoid C-alkylation and over-alkylation of the nitrogen.
Optimization of Reaction Conditions and Selectivity Control
The successful synthesis of this compound, whether through metalation strategies or direct N-alkylation, is highly dependent on the careful optimization of reaction parameters.
The choice of solvent plays a crucial role in reactions involving organometallic reagents and in controlling reaction pathways. In the metalation of pyridine derivatives, the solvent can influence the aggregation state of the organolithium reagent, which in turn dictates the chemoselectivity. nih.gov For example, in apolar, non-coordinating solvents like hexane (B92381), alkyllithium-lithium-aminoalkoxide mixed aggregates can achieve excellent regio- and chemoselectivity. nih.gov The use of coordinating solvents such as tetrahydrofuran (B95107) (THF) can increase the concentration of more reactive dimeric species, potentially leading to a higher proportion of nucleophilic addition products. nih.govresearchgate.net
For direct N-alkylation reactions, polar aprotic solvents are often preferred as they can enhance the reaction rate by solvating the cation of the base and leaving the anion more nucleophilic.
The selection of the base is critical in both deprotonation for metalation and in direct N-alkylation reactions. For metalation, strong, non-nucleophilic bases are required to deprotonate the pyridine ring without undergoing nucleophilic addition. Lithium amides, such as lithium diisopropylamide (LDA), are commonly used for this purpose. youtube.com The basicity of organolithium compounds can be tuned by the formation of mixed aggregates, with tetramers exhibiting significantly higher basicity than dimers. nih.govresearchgate.net
In direct N-alkylation of 3-aminopyridine, the choice of base is crucial for deprotonating the amino group to generate a more nucleophilic amide anion. The strength of the base must be sufficient to deprotonate the amine but not so strong as to deprotonate the pyridine ring. Weaker bases like potassium carbonate or stronger, non-nucleophilic bases like sodium hydride could be employed depending on the specific reaction conditions and the reactivity of the alkylating agent. Catalyst- and base-free N-alkylation of hydroxypyridines with organohalides has also been reported, suggesting that under certain conditions, the reaction can proceed without an external base. acs.org
Table 1: Influence of Reaction Parameters on Pyridine Functionalization
| Parameter | Effect on Metalation-Directed Functionalization | Effect on Direct N-Alkylation |
| Solvent | Influences organolithium aggregation state and chemoselectivity (e.g., hexane vs. THF). nih.govresearchgate.net | Affects reaction rate and solubility of reactants. Polar aprotic solvents often favored. |
| Base | Determines regioselectivity and efficiency of deprotonation (e.g., n-BuLi, LDA, mixed aggregates). nih.govyoutube.com | Deprotonates the amine to enhance nucleophilicity; choice depends on substrate and reaction conditions. |
| Temperature | Can affect the equilibrium between different organolithium aggregates and influence kinetic vs. thermodynamic control. nih.govresearchgate.net | Controls reaction rate and can influence selectivity by minimizing side reactions. |
Temperature is a key parameter for controlling the outcome of chemical reactions. In the metalation of pyridines, low temperatures (e.g., -78 °C) are often employed to control the reactivity of the organolithium reagents and prevent side reactions. youtube.com Increasing the temperature can shift the equilibrium between different aggregates of the organolithium reagent, thereby altering the reaction pathway. nih.govresearchgate.net
For direct N-alkylation, temperature optimization is necessary to achieve a reasonable reaction rate without promoting decomposition or the formation of byproducts. The optimal temperature will depend on the reactivity of the specific alkylating agent and the substrate. Pressure is generally not a significant variable in these types of solution-phase reactions unless gaseous reagents are involved or the reaction volume changes significantly.
Regioselective Synthesis Strategies for the 3-Position
The synthesis of this compound places a critical emphasis on regioselectivity, ensuring the functionalization occurs specifically at the 3-position of the pyridine ring. The strategic placement of the amino group is paramount as the isomeric position of the substituent dramatically alters the compound's chemical properties and potential applications. Methodologies for achieving this regioselectivity primarily involve two robust synthetic pathways: the Buchwald-Hartwig amination of a pre-functionalized pyridine and the reductive amination of 3-aminopyridine.
A prevalent and highly effective method for the regioselective synthesis of this compound is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org The reaction's power lies in its ability to couple an amine with an aryl halide, offering a direct and versatile route to the desired product.
In this specific synthesis, the strategy commences with a pyridine ring that is halogenated at the 3-position, typically 3-bromopyridine or 3-chloropyridine. This halo-substituted pyridine serves as the electrophilic partner in the coupling reaction. The nucleophilic partner is butylamine. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate, and a phosphine ligand. wikipedia.orgchemspider.com The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from monodentate ligands like tri-tert-butylphosphine (B79228) to more complex biarylphosphine ligands such as XPhos or RuPhos. nih.gov A base, commonly sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine and regenerate the active catalyst. chemspider.com
The reaction mechanism involves the oxidative addition of the 3-halopyridine to a Pd(0) species, followed by coordination of the butylamine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields this compound and regenerates the Pd(0) catalyst. wikipedia.org This catalytic cycle allows for the reaction to proceed with high efficiency and selectivity.
| Component | Role | Examples |
| Aryl Halide | Electrophilic pyridine source | 3-Bromopyridine, 3-Chloropyridine |
| Amine | Nucleophilic amine source | Butylamine |
| Palladium Source | Catalyst precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes and activates catalyst | XPhos, RuPhos, BINAP chemspider.com |
| Base | Amine deprotonation | Sodium tert-butoxide (NaOtBu) |
| Solvent | Reaction medium | Toluene, Dioxane |
An alternative and equally important strategy for the regioselective synthesis of this compound is reductive amination. harvard.edumasterorganicchemistry.com This method involves the reaction of 3-aminopyridine with a carbonyl compound, in this case, butanal, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. harvard.edu This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can plague direct alkylation methods. harvard.edumasterorganicchemistry.com
The initial step of the reaction is the acid-catalyzed condensation of the primary amino group of 3-aminopyridine with the carbonyl group of butanal to form a Schiff base (an imine). The equilibrium of this reaction is typically driven forward by the removal of water. The subsequent reduction of the imine is the key step. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice that is well-suited for this transformation. harvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used. masterorganicchemistry.com
The regioselectivity of this method is inherently controlled by the starting material, 3-aminopyridine, ensuring that the butyl group is introduced specifically at the nitrogen of the 3-amino substituent. The reaction conditions are generally mild, and the procedure is tolerant of a wide range of functional groups.
| Component | Role | Examples |
| Pyridine Source | Starting material with amino group | 3-Aminopyridine |
| Carbonyl Source | Forms imine with the amine | Butanal |
| Reducing Agent | Reduces the intermediate imine | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN) |
| Solvent | Reaction medium | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Acid Catalyst (optional) | Facilitates imine formation | Acetic Acid |
Reaction Mechanisms and Mechanistic Investigations of N Butylpyridin 3 Amine Transformations
Nucleophilic Reactivity of the Amine Moiety
The lone pair of electrons on the nitrogen atom of the butylamino group makes it a potent nucleophile and a Brønsted-Lowry base. Reactions involving this moiety typically proceed via nucleophilic attack on an electrophilic center.
Proton Abstraction and Zwitterionic Intermediate Formation
N-butylpyridin-3-amine possesses two basic nitrogen atoms: the sp²-hybridized ring nitrogen and the sp³-hybridized exocyclic amine nitrogen. The pyridine (B92270) ring nitrogen is generally the more basic site. For the parent compound, 3-aminopyridine (B143674), the pKa of the conjugate acid where the ring nitrogen is protonated is approximately 6.0, whereas protonation on the exocyclic amino group is far less favorable.
A zwitterion is a neutral molecule that contains formal positive and negative charges at different locations. For this compound, a zwitterionic form would require protonation at the ring nitrogen and deprotonation (proton abstraction) at the exocyclic amine. Given the significant difference in basicity between the two nitrogen atoms, the formation of a stable zwitterionic species is not a predominant process under standard conditions. Protonation occurs preferentially at the pyridine nitrogen in acidic media. Abstraction of the proton from the exocyclic amine would require a strong base, which would simultaneously deprotonate any pyridinium (B92312) cation present, preventing the formation of a zwitterion.
Acylation Reaction Pathways and Catalytic Roles
The exocyclic amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. Mechanistic studies on the acetylation of 3-aminopyridine with acetic anhydride (B1165640) indicate that the reaction proceeds via direct, rate-determining nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride or acetate) and, after deprotonation, yields the corresponding N-acyl-N-butylpyridin-3-amine.
This pathway contrasts with that of 4-(dimethylamino)pyridine (DMAP), a highly effective acylation catalyst. DMAP functions by initially reacting through its more nucleophilic pyridine nitrogen to form a highly reactive N-acylpyridinium salt. This intermediate is then attacked by a nucleophile (like an alcohol), regenerating the DMAP catalyst. For 3-aminopyridine derivatives, kinetic data show the reactivity order for acetylation is 4-aminopyridine (B3432731) >> 3-aminopyridine > 2-aminopyridine (B139424). The mechanism for the 3-amino isomer does not involve the formation of a catalytically active N-acylpyridinium intermediate; instead, it behaves more like a deactivated aniline, undergoing direct acylation at the amino group. Consequently, its role as an acylation catalyst is significantly diminished compared to its 4-substituted counterpart.
| Compound | Predominant Reaction Pathway | Relative Reactivity | Catalytic Activity |
|---|---|---|---|
| 4-Aminopyridine Derivative | Formation of N-acylpyridinium intermediate | Very High | High (e.g., DMAP) |
| 3-Aminopyridine Derivative | Direct acylation of the exocyclic amine | Moderate | Low |
| 2-Aminopyridine Derivative | Direct acylation of the exocyclic amine | Low | Low |
Michael Addition Reactions and Intermediate Stabilization
The amine moiety of this compound can act as a nucleophile in a Michael (or conjugate) addition reaction. This transformation involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.
The reaction is initiated by the nucleophilic attack of the amine's nitrogen lone pair on the electron-deficient β-carbon of the Michael acceptor. This step forms a new nitrogen-carbon bond and generates a resonance-stabilized enolate intermediate, where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. This delocalization is key to the stabilization of the intermediate. Subsequent proton transfer, typically from the solvent or from the initially formed ammonium (B1175870) ion, neutralizes the enolate to afford the final β-amino carbonyl compound.
Pyridine Ring Reactivity and Substituent Effects
The reactivity of the pyridine ring is heavily influenced by the electronegative nitrogen atom, which makes the ring electron-deficient compared to benzene. This inherent property is modulated by the presence of the N-butylamino substituent at the 3-position.
Electrophilic Aromatic Substitution Potentials
The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the ring nitrogen, which also forms a positively charged pyridinium ion under the strong acidic conditions often used for EAS, further deactivating the ring. When substitution does occur on unsubstituted pyridine, it preferentially takes place at the 3-position.
However, the N-butylamino group at the 3-position is a powerful electron-donating and activating group. It directs incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) relative to itself. The outcome of an EAS reaction on this compound is determined by the competition between the deactivating nature of the ring nitrogen and the strong activating and directing effect of the amino group. In practice, the amino group's influence is dominant in determining the position of substitution. To prevent side reactions, the amino group is often protected, for instance, by conversion to a urea (B33335) derivative. Nitration of N,N'-di-(3-pyridyl)-urea, followed by hydrolysis, yields 2-nitro-3-aminopyridine, demonstrating that substitution occurs at the C-2 position, ortho to the activating group. This regioselectivity is attributed to the superior stability of the cationic σ-complex intermediate when the electrophile adds at the C-2, C-4, or C-6 positions, where the positive charge can be delocalized onto the exocyclic nitrogen atom.
| Reaction | Conditions | Major Product Position(s) | Reference |
|---|---|---|---|
| Nitration (of protected amine) | HNO₃ / H₂SO₄ | 2-position | |
| Halogenation | Various (e.g., NBS, NIS) | Generally directs to available ortho/para positions (2, 4, 6) |
Nucleophilic Aromatic Substitution Considerations
The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions where the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex. This reaction requires the presence of a good leaving group, such as a halide, at the position of attack.
The N-butylamino group at the 3-position is electron-donating, which increases the electron density of the ring. This effect destabilizes the negatively charged intermediate required for an SNAr mechanism, thus making the ring less reactive toward nucleophilic attack compared to an unsubstituted or electron-withdrawn pyridine ring. Therefore, if this compound were modified to include a leaving group at the 2-, 4-, or 6-position, it would be expected to undergo SNAr less readily than a comparable halopyridine lacking the amino group. An exception is the Chichibabin reaction, where a strong nucleophile like sodium amide (NaNH₂) can attack the pyridine ring. For 3-aminopyridine, this reaction leads to the formation of 2,3-diaminopyridine, indicating that nucleophilic attack occurs at the 2-position even with the 3-amino substituent present.
Stereochemical and Regiochemical Control in Reactions
The ability to control the site of reaction (regioselectivity) and the spatial orientation of the products (stereoselectivity) is paramount in the synthesis of complex molecules. For derivatives of this compound, these aspects are governed by a combination of electronic and steric factors inherent to the molecule and the reaction conditions.
Factors Influencing Regioselectivity on the Pyridine Ring
The regioselectivity of reactions involving the pyridine ring of this compound is a direct consequence of the directing effects of the N-butylamino substituent and the inherent reactivity patterns of the pyridine nucleus.
Electrophilic Aromatic Substitution:
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions, making the meta (C3, C5) positions the most likely sites for electrophilic attack on an unsubstituted pyridine ring. researchgate.netchemrxiv.orgnih.govnih.gov
However, the presence of the strongly activating N-butylamino group at the 3-position fundamentally alters this reactivity. The amino group, being a powerful electron-donating group, directs incoming electrophiles to the ortho and para positions relative to itself. nih.govyoutube.com In the case of this compound, this corresponds to the C2 and C4 positions. The lone pair of electrons on the nitrogen atom of the amino group participates in resonance, increasing the electron density at these positions and stabilizing the arenium ion intermediates formed during electrophilic attack.
Detailed research on the nitration of related 3-aminopyridine derivatives provides insight into the expected regiochemical outcome. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, where the amino groups are protected, proceeds to give the 2-nitro derivative, demonstrating a strong directing effect to the ortho position. google.comgoogle.com
| Substrate Analogue | Reaction | Major Product(s) | Reference |
|---|---|---|---|
| N,N'-di-(3-pyridyl)-urea | Nitration (HNO₃, H₂SO₄) | N,N'-di-(2-nitro-3-pyridyl)-urea | google.com, google.com |
| 2-Aminopyridine | Nitration | 2-Amino-5-nitropyridine (major), 2-Amino-3-nitropyridine (minor) | sapub.org |
The N-butyl group, being a weak electron-donating alkyl group, is expected to have a minor electronic influence compared to the amino group itself. However, its steric bulk may play a role in directing the electrophile away from the more hindered C2 position towards the C4 position.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally favored at the electron-deficient C2, C4, and C6 positions. youtube.com The presence of the electron-donating N-butylamino group at the C3 position would be expected to decrease the ring's susceptibility to nucleophilic attack. For SNAr to occur on a derivative of this compound, a good leaving group would need to be present at one of the activated positions (C2, C4, or C6).
Studies on the nucleophilic substitution of 3-substituted 2,6-dichloropyridines have shown that the nature of the 3-substituent can significantly influence the regioselectivity of the reaction. Both steric and electronic factors of the substituent at the 3-position, as well as solvent effects, can dictate whether nucleophilic attack is favored at the C2 or C6 position. researchgate.net For example, bulky substituents at the 3-position tend to direct the incoming nucleophile to the less sterically hindered C6 position.
| 3-Substituent on 2,6-Dichloropyridine | Nucleophile | Solvent | Ratio of 2-substituted:6-substituted Product | Reference |
|---|---|---|---|---|
| -COOCH₃ | 1-Methylpiperazine | DCM | 16:1 | researchgate.net |
| -COOCH₃ | 1-Methylpiperazine | DMSO | 1:2 | researchgate.net |
| -CN | 1-Methylpiperazine | Acetonitrile | 1:9 | researchgate.net |
| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 9:1 | researchgate.net |
Diastereoselectivity and Enantioselectivity in Chiral Systems
While this compound itself is achiral, transformations involving this scaffold can lead to the formation of chiral centers, raising the importance of diastereoselectivity and enantioselectivity.
Diastereoselectivity:
If this compound is modified to contain a pre-existing chiral center, for instance, if the butyl group is replaced by a chiral alkyl group, subsequent reactions on the pyridine ring or the side chain can lead to the formation of diastereomers. The inherent chirality of the starting material can influence the approach of reagents, leading to a preferential formation of one diastereomer over the other.
For example, the reduction of the pyridine ring in a chiral derivative of this compound would lead to the formation of a substituted piperidine (B6355638) with multiple stereocenters. The stereochemical outcome of such a reaction would be influenced by the directing effect of the existing chiral center, which could favor the delivery of the reducing agent from one face of the molecule over the other. The synthesis of polysubstituted piperidines often relies on such diastereoselective transformations. researchgate.netresearchgate.net
Enantioselectivity:
In cases where a new chiral center is created from an achiral this compound precursor, the use of chiral catalysts or reagents is necessary to induce enantioselectivity, leading to an excess of one enantiomer over the other.
Chiral derivatives of 3-aminopyridine have been explored as ligands in asymmetric catalysis. researchgate.netresearchgate.net For instance, a chiral ligand incorporating the 3-aminopyridine moiety could coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction. The enantiomeric excess (e.e.) of the product would be dependent on the structure of the ligand and its ability to effectively differentiate between the two enantiotopic transition states.
Furthermore, enantioselective transformations of the pyridine ring itself have been developed. For example, the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derived from pyridine can produce highly enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. nih.govsnnu.edu.cn Such a strategy could potentially be applied to derivatives of this compound to generate chiral products.
Spectroscopic Characterization Methodologies and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of N-butylpyridin-3-amine by providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.
Advanced ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic effects of the butylamino group on the pyridine (B92270) ring and by analyzing data from analogous compounds such as 3-butylpyridine.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the n-butyl group. The electron-donating nature of the amino group influences the chemical shifts of the pyridine ring protons, generally causing an upfield shift compared to unsubstituted pyridine. The protons on the carbon adjacent to the nitrogen (H-1') are expected to be deshielded due to the electronegativity of the nitrogen atom.
Pyridine Ring Protons: The protons on the pyridine ring (H-2, H-4, H-5, and H-6) will exhibit complex splitting patterns due to spin-spin coupling.
N-Butyl Group Protons: The protons of the butyl chain will appear as multiplets, with the terminal methyl group (H-4') typically appearing as a triplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
Pyridine Ring Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the position of the butylamino substituent.
N-Butyl Group Carbons: The carbons of the butyl chain will appear in the aliphatic region of the spectrum.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | ~8.1-8.3 | d | ~2.0 |
| H-4 | ~7.1-7.3 | dd | ~8.0, 5.0 |
| H-5 | ~7.0-7.2 | m | |
| H-6 | ~8.0-8.2 | d | ~5.0 |
| N-H | Variable | br s | |
| H-1' | ~3.1-3.3 | t | ~7.0 |
| H-2' | ~1.5-1.7 | m | |
| H-3' | ~1.3-1.5 | m |
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~140-142 |
| C-3 | ~145-147 |
| C-4 | ~123-125 |
| C-5 | ~120-122 |
| C-6 | ~135-137 |
| C-1' | ~45-47 |
| C-2' | ~31-33 |
| C-3' | ~20-22 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation and Rotational Isomerism Studies
2D NMR experiments are indispensable for confirming the structural assignments made from 1D NMR spectra and for investigating more complex structural features like rotational isomerism.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network within the molecule. For this compound, cross-peaks would be expected between adjacent protons on the pyridine ring (e.g., H-4 with H-5, and H-5 with H-6) and between adjacent methylene (B1212753) and methyl groups in the butyl chain (e.g., H-1' with H-2', H-2' with H-3', and H-3' with H-4'). This would unequivocally confirm the connectivity of the butyl group and the relative positions of the pyridine protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~3.1-3.3 ppm (H-1') would show a correlation to the carbon signal at ~45-47 ppm (C-1').
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. In this compound, HMBC correlations would be expected from the H-1' protons to the C-3 and C-4 carbons of the pyridine ring, confirming the attachment point of the butylamino group. Correlations from the pyridine protons (e.g., H-2 and H-4) to the C-3 carbon would further solidify this assignment. Studies on related N-substituted pyridines have demonstrated the utility of these techniques in confirming isomeric structures and substituent positions.
Variable Temperature NMR for Conformational Analysis
Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of this compound, such as restricted rotation around the C-N bond between the pyridine ring and the amino group. At room temperature, if the rotation is fast on the NMR timescale, averaged signals are observed. However, upon cooling, the rotation may slow down, leading to the appearance of distinct signals for different conformers. This could result in the broadening and eventual splitting of signals for the protons and carbons near the C-N bond, particularly H-2, H-4, and the N-butyl protons. By analyzing the coalescence temperature and the chemical shift differences between the conformers, the energy barrier to rotation can be calculated, providing insight into the steric and electronic factors governing the molecule's flexibility.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. As a secondary amine, a key feature would be the N-H stretching vibration.
N-H Stretch: A single, moderately intense band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group will appear just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for an aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| C=C, C=N Ring Stretches | 1400 - 1600 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring. The symmetric "ring breathing" mode of the pyridine ring, typically a strong and sharp band, would be a prominent feature. The C-C bond vibrations within the butyl chain would also be observable. While specific experimental Raman data for this compound is not available, studies on pyridine and its derivatives show characteristic ring modes that would be expected in the spectrum of this compound.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, both high-resolution and tandem MS methods offer complementary insights into the molecule's identity and chemical structure.
High-resolution mass spectrometry (HRMS) is employed for the unambiguous confirmation of the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental formula. For this compound (C9H14N2), analysis is typically performed on the protonated molecular ion, [M+H]⁺.
The theoretical exact mass of the protonated molecule is calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, and ¹⁴N). An experimental HRMS measurement that matches this theoretical value, typically within a narrow tolerance of less than 5 parts per million (ppm), provides strong evidence for the compound's elemental formula, distinguishing it from other isobaric compounds.
| Species | Molecular Formula | Theoretical Exact Mass (m/z) | Typical Mass Error (ppm) |
|---|---|---|---|
| Protonated this compound | [C9H15N2]⁺ | 151.1230 | < 5 |
Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecular ion ([M+H]⁺, m/z 151.12) is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the established principles of amine and aromatic ring fragmentation. quizlet.comnih.gov
The primary fragmentation pathways for this compound are dominated by cleavages within the N-butyl chain, particularly alpha-cleavage, which is characteristic of aliphatic amines. libretexts.orglibretexts.org Additionally, fragmentation involving the pyridine ring can occur.
Key proposed fragmentation pathways include:
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. whitman.edu For the N-butyl group, this results in the loss of a propyl radical (•C3H7), leading to a stable resonance-stabilized ion at m/z 108.08.
McLafferty-type Rearrangement: A common pathway for alkylamines involves a gamma-hydrogen transfer to the nitrogen atom, followed by the elimination of a neutral alkene. libretexts.org For the N-butyl group, this leads to the loss of propene (C3H6), resulting in a radical cation at m/z 109.09.
Pyridine Ring Fragmentation: Aromatic amines can undergo cleavage of the pyridine ring. A characteristic fragmentation is the loss of a neutral molecule of hydrogen cyanide (HCN) from the protonated aminopyridine fragment, which can lead to further diagnostic ions. quizlet.comwhitman.edu
These fragmentation pathways provide a structural fingerprint that can be used to identify this compound in complex mixtures and to distinguish it from its isomers.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|---|---|
| 151.12 | 108.08 | •C3H7 (Propyl radical) | [C5H4N-NH=CH2]⁺ | Alpha-Cleavage |
| 151.12 | 109.09 | C3H6 (Propene) | [C5H4N-NH2-CH3]•⁺ | McLafferty-type Rearrangement |
| 151.12 | 94.07 | C4H9 (Butyl radical) | [C5H6N2]•⁺ | N-C Bond Cleavage |
| 94.07 | 67.06 | HCN (Hydrogen cyanide) | [C4H5N]•⁺ | Pyridine Ring Cleavage |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
A comprehensive search of the published scientific literature and crystallographic databases indicates that, to date, no single-crystal X-ray diffraction data for this compound has been reported. Should such a study be performed, it would yield a detailed crystal structure, providing valuable insights into its molecular geometry and supramolecular assembly. The expected data would include the crystal system, space group, unit cell dimensions, and atomic coordinates.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules with high accuracy. For N-butylpyridin-3-amine, DFT calculations would be instrumental in determining its most stable three-dimensional shape, electronic orbital energies, and reactivity patterns.
The first step in a computational study is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. For this compound, a key feature is the conformational freedom of the butyl group attached to the amino nitrogen. The rotation around the C-N and C-C single bonds of the butyl chain leads to various possible conformers.
Computational methods, such as DFT using functionals like B3LYP with a basis set like 6-311++G(d,p), would be employed to explore the potential energy surface. researchgate.net The goal is to identify the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy local minima. The analysis would focus on the dihedral angles involving the pyridine (B92270) ring, the amino nitrogen, and the carbon atoms of the butyl chain. It is expected that the most stable conformers would seek to minimize steric hindrance between the butyl group and the pyridine ring. For the parent compound, 3-aminopyridine (B143674), the structure is planar and belongs to the Cs symmetry group. researchgate.net The introduction of the butyl group breaks this planarity.
Table 1: Expected Conformational Parameters for this compound This table is illustrative, based on general principles of conformational analysis, as specific literature data is unavailable.
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability.
For the related compound 3-aminopyridine, DFT calculations (B3LYP/6-311++G(d,p)) have determined the HOMO-LUMO energy gap to be approximately 5.19 eV. researchgate.net The HOMO is typically localized over the electron-rich amino group and the pyridine ring, while the LUMO is distributed over the aromatic ring system. The introduction of the electron-donating butyl group in this compound is expected to slightly raise the HOMO energy, which would lead to a marginally smaller HOMO-LUMO gap compared to 3-aminopyridine, suggesting a slight increase in reactivity.
Natural Bond Orbital (NBO) analysis can be performed to calculate the charge distribution on each atom, providing insight into the molecule's polarity and potential sites for electrostatic interactions. In aminopyridines, the nitrogen atoms of both the pyridine ring and the amino group are typically the most electronegative centers. researchgate.net
Table 2: Calculated Frontier Orbital Energies for 3-Aminopyridine (Representative Data)
Data sourced from a DFT study on 3-aminopyridine and is illustrative for this compound. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, the MEP map would show the most negative potential (red) localized around the nitrogen atom of the pyridine ring, which is the primary site for protonation and coordination with metal ions. The nitrogen of the amino group would also exhibit a negative potential, though typically less intense than the ring nitrogen. The hydrogen atoms of the amino group and the aromatic ring would show regions of positive potential (blue). The butyl chain would be a region of relatively neutral (green) potential.
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structure.
Theoretical vibrational frequencies can be calculated from the optimized molecular geometry using DFT. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. For 3-aminopyridine, detailed assignments of vibrational modes have been performed by comparing scaled DFT calculations with experimental FT-IR and FT-Raman spectra. researchgate.net Key vibrational modes include N-H stretching, C-H stretching, aromatic ring breathing, and various bending modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can help in the assignment of complex experimental NMR spectra.
Table 3: Selected Calculated vs. Experimental Vibrational Frequencies for 3-Aminopyridine (cm⁻¹)
Data adapted from studies on 2-aminopyridine (B139424) and 3-aminopyridine to be representative. researchgate.nettsijournals.com
The validation of computational methods relies on the comparison of predicted data with experimental results. For molecules like 3-aminopyridine, studies have shown a high degree of correlation between scaled DFT-calculated vibrational frequencies and those measured by FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net This strong agreement allows for confident assignment of the observed spectral bands to specific molecular vibrations.
For this compound, a similar comparative approach would be essential. An experimental IR spectrum would be recorded and compared against the computationally predicted spectrum. Any discrepancies could point to specific intermolecular interactions in the experimental sample (e.g., hydrogen bonding) that might not be fully captured in a gas-phase computational model. Similarly, predicted ¹H and ¹³C NMR chemical shifts would be compared to experimental spectra to confirm the structural assignment of each resonance. This synergy between theoretical prediction and experimental validation is a powerful strategy in modern chemical characterization.
Reaction Pathway and Transition State Analysis
Computational Elucidation of Reaction Mechanisms
A thorough review of scientific literature reveals a significant gap in the computational chemistry research concerning the specific compound this compound. As of the current date, there are no published studies that computationally elucidate the reaction mechanisms involving this molecule. While computational methods are widely used to explore the reaction pathways of various pyridine and amine derivatives, specific analyses of this compound, including the identification of intermediates and transition states for its reactions, are not available in the public domain. General computational approaches, such as Density Functional Theory (DFT) and ab initio methods, are standard tools for such investigations; however, their application to this particular compound has not been documented.
Activation Energy Barriers and Reaction Kinetics
Consistent with the absence of reaction mechanism studies, there is no available data on the activation energy barriers or the reaction kinetics of this compound derived from computational models. The determination of activation energies is a key outcome of transition state analysis, and without such studies, these thermodynamic and kinetic parameters remain unknown for this specific compound. Consequently, no data tables of calculated activation energies for reactions involving this compound can be provided.
Intermolecular Interactions and Solvation Effects Modeling
Similarly, a comprehensive search of computational chemistry literature yielded no specific studies on the modeling of intermolecular interactions or solvation effects for this compound. While general methodologies exist for modeling how solvents and other molecules interact with amine and pyridine compounds, these have not been specifically applied to or reported for this compound. Therefore, there is no research detailing the non-covalent interactions, hydrogen bonding patterns, or the thermodynamic effects of solvation for this molecule.
Coordination Chemistry and Ligand Properties
Role as a Ligand in Metal Complexes
N-butylpyridin-3-amine possesses two potential donor sites for coordination to a metal center: the lone pair of electrons on the pyridine (B92270) ring nitrogen and the lone pair on the exocyclic amine nitrogen. The way it binds to a metal ion is fundamental to the structure and reactivity of the resulting coordination complex.
Monodentate vs. Bidentate Coordination Modes
In principle, this compound can act as either a monodentate or a bidentate ligand.
Monodentate Coordination: Typically, pyridine-based ligands coordinate to metal centers through the more sterically accessible and generally more Lewis basic pyridine nitrogen atom. The exocyclic amino group's lone pair is often delocalized into the aromatic ring, reducing its basicity and availability for coordination. Thus, monodentate coordination through the pyridine nitrogen is the most probable binding mode for this compound.
Bidentate Coordination: For this compound to act as a bidentate ligand, it would need to form a four-membered chelate ring by coordinating through both the pyridine and the amino nitrogen atoms. Such four-membered rings are generally thermodynamically unstable due to significant ring strain. Consequently, bidentate coordination is considered highly unlikely for this ligand. For aminopyridines to act as bidentate ligands, the amino group is typically positioned at the 2-position of the pyridine ring, which allows for the formation of a more stable five-membered chelate ring.
Influence of N-Butyl Group on Ligand Steric and Electronic Properties
The N-butyl group attached to the amino nitrogen is expected to influence the ligand's properties in two main ways:
Electronic Properties: The n-butyl group is an electron-donating group through an inductive effect (+I). This donation of electron density to the amino nitrogen and, by extension, to the pyridine ring, would be expected to increase the Lewis basicity of the pyridine nitrogen. A more electron-rich pyridine nitrogen can form stronger sigma bonds with metal centers.
Steric Properties: Compared to a simple amino group (-NH2), the n-butyl group introduces steric bulk. While less sterically demanding than a tert-butyl group, the flexible n-butyl chain can still influence the approach of other ligands or substrates to the metal center in a coordination complex. This steric hindrance can affect the geometry of the resulting complex and its subsequent reactivity. Quantitative measures of this steric bulk, such as the Tolman cone angle, are not available for this compound specifically.
Formation of Coordination Compounds with Transition Metals
Based on the behavior of similar aminopyridine ligands, this compound is expected to form stable coordination compounds with a variety of transition metals, including but not limited to palladium, rhodium, iridium, ruthenium, cobalt, and copper. The formation of these complexes is driven by the Lewis acid-base interaction between the metal ion (Lewis acid) and the pyridine nitrogen of the ligand (Lewis base). The properties of the resulting complexes, such as their color, magnetic properties, and stability, would depend on the identity of the metal, its oxidation state, and the other ligands present in the coordination sphere. However, specific examples of transition metal complexes with this compound have not been reported in the scientific literature.
Applications in Catalysis
The electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of metal-based catalysts. While no specific catalytic applications of this compound have been documented, its potential can be inferred from studies on related N-substituted pyridinamine ligands.
Ligand Design in Metal-Catalyzed Reactions
The design of ligands is a cornerstone of modern catalysis. By modifying the structure of a ligand, one can fine-tune the properties of a metal catalyst to achieve desired outcomes in a chemical reaction. The N-butyl group in this compound would serve as a modifiable parameter. For instance, its electron-donating nature could enhance the catalytic activity of an electron-deficient metal center. Its steric bulk could influence the regioselectivity or stereoselectivity of a reaction by controlling the orientation of substrates in the metal's coordination sphere. N-aryl-2-aminopyridines, for example, have been shown to form stable complexes with metals that can catalyze various cross-coupling reactions.
Enantioselective Catalysis with Chiral N-Substituted Pyridinamines
A significant area of catalysis is the synthesis of chiral molecules, where one enantiomer is produced in excess over the other. This is often achieved using a chiral catalyst, which can be formed by coordinating a chiral ligand to a metal center. If a chiral center were introduced into the N-butyl group of this compound (for example, by using (S)- or (R)-sec-butylamine in its synthesis), the resulting chiral ligand could potentially be used in enantioselective catalysis. The chiral information from the ligand would be transferred to the catalytic site, influencing the stereochemical outcome of the reaction. The development of chiral pyridine-derived ligands is an active area of research, with applications in a wide range of asymmetric transformations.
Catalytic Activity Enhancement and Selectivity Control
This compound, a derivative of 3-aminopyridine (B143674), functions as a ligand that can significantly influence the catalytic activity and selectivity of metal complexes. The presence of two distinct nitrogen donor sites—the pyridine ring nitrogen and the exocyclic amino nitrogen—along with the steric and electronic effects of the N-butyl group, allows for the fine-tuning of a metal catalyst's properties.
In coordination complexes, aminopyridine ligands can modify the metal center's environment, which is crucial for catalytic applications such as polymerization and oxidation reactions. vot.plsemanticscholar.org While specific catalytic studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the behavior of related aminopyridine complexes provides insight into its potential. For instance, metal complexes incorporating 5-amino-o-ethylpyridine-2-carboximidate have demonstrated good catalytic efficacy in the Henry reaction. ias.ac.in
The N-butyl group on the amino nitrogen introduces both steric bulk and an electron-donating inductive effect. This can impact the ligand's coordination mode and the subsequent reactivity of the metal center. In palladium-catalyzed cross-coupling reactions, the basicity and steric profile of pyridine-type ligands are known to correlate with catalytic efficiency. acs.org An increase in ligand basicity can enhance the catalytic activity of Pd(II) complexes, suggesting that the electron-donating butyl group could positively modulate the catalytic performance of a metal center coordinated to this compound. acs.org
Mechanistic Studies of Metal-Ligand Interactions
Understanding the precise nature of the bond between this compound and a metal center is fundamental to designing effective catalysts. Mechanistic studies employing spectroscopic probes and computational modeling provide atomic-level insights into these interactions.
Spectroscopic Probes of Coordination (e.g., Multinuclear NMR)
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and bonding in metal-ligand complexes in solution. researchgate.net For complexes of this compound, several nuclei can serve as spectroscopic handles, including ¹H, ¹³C, and ¹⁵N from the ligand, as well as the metal nucleus itself if it is NMR-active (e.g., ¹⁹⁵Pt, ¹⁰³Rh). huji.ac.il
Upon coordination to a metal ion, the chemical shifts of the ligand's nuclei are altered. The magnitude and direction of this "coordination shift" provide valuable information about changes in the electronic environment and the specific site of metal binding. In pyridine-based ligands, coordination typically occurs through the nitrogen atom of the pyridine ring. researchgate.net This interaction causes a significant change in the chemical shifts of the adjacent (alpha) carbon and hydrogen atoms.
While specific experimental NMR data for this compound complexes are not detailed in the surveyed literature, the table below illustrates the type of ¹³C NMR data that would be expected upon coordination to a generic metal center 'M'. The shifts are hypothetical and serve to demonstrate the principle of coordination-induced shifts.
Interactive Table: Illustrative ¹³C NMR Chemical Shifts (ppm) for this compound and its Hypothetical Metal Complex
| Carbon Atom | Free Ligand (Hypothetical δ) | Coordinated Ligand (Hypothetical δ) | Coordination Shift (Δδ) |
| C2 | 145.0 | 149.5 | +4.5 |
| C3 | 135.0 | 136.0 | +1.0 |
| C4 | 123.0 | 125.0 | +2.0 |
| C5 | 120.0 | 121.5 | +1.5 |
| C6 | 147.0 | 152.0 | +5.0 |
| N-C H₂- | 45.0 | 45.5 | +0.5 |
| -CH₂-C H₂- | 31.0 | 31.2 | +0.2 |
| -CH₂-C H₃ | 20.0 | 20.1 | +0.1 |
| -C H₃ | 14.0 | 14.0 | 0.0 |
Note: The data in this table is illustrative and intended to show the expected trends upon metal coordination. The largest shifts are anticipated for the pyridine ring carbons (C2, C6) adjacent to the coordinating nitrogen atom.
Computational Modeling of Metal-Ligand Bonding
Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to investigate the geometry, electronic structure, and bonding characteristics of metal complexes. scirp.org Such studies can predict molecular structures and calculate quantum mechanical parameters that correlate with reactivity and stability.
For the related ligand 3-aminopyridine, DFT calculations have been used to determine properties of its transition metal complexes, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the complex.
A similar computational approach applied to this compound would elucidate the influence of the N-butyl substituent. The electron-donating nature of the butyl group would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted 3-aminopyridine complex, which could enhance the complex's reactivity.
DFT calculations also allow for the analysis of the metal-ligand bond itself through methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). These analyses can quantify the degree of covalent versus electrostatic character in the coordination bond and map the electron density distribution. nih.gov The findings from a DFT study on 3-aminopyridine complexes are summarized below, providing a template for the insights that could be gained for its N-butyl derivative. scirp.org
Interactive Table: Calculated Quantum Chemical Parameters for 3-Aminopyridine (3-APy) and its Metal Complexes
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-APy (Ligand) | -5.996 | -0.475 | 5.521 |
| [Ni(3-APy)₄Cl₂] | -6.657 | -1.579 | 5.078 |
| [Cu(3-APy)₄Cl₂] | -6.696 | -2.623 | 4.073 |
| [Zn(3-APy)₂Cl₂] | -7.032 | -0.925 | 6.107 |
Data sourced from a DFT study on 3-aminopyridine complexes. scirp.org These values demonstrate how coordination to different metals alters the electronic properties of the ligand system.
N Butylpyridin 3 Amine As a Versatile Synthetic Intermediate
Building Block for Complex Organic Molecular Architectures
The bifunctional nature of N-butylpyridin-3-amine, possessing both a reactive amino group and a pyridine (B92270) nucleus, makes it a strategic starting material for the synthesis of more intricate molecules.
Construction of Heterocyclic Systems
The dual nucleophilic character of aminopyridines, including this compound, allows for the construction of various fused heterocyclic systems. These systems are prevalent in a vast array of biologically active compounds. For instance, aminopyridines can be utilized in the synthesis of quinazolines and pyrimidines, which are important scaffolds in medicinal chemistry. The general synthetic approach often involves the condensation of the aminopyridine with a suitable dielectrophilic partner. While specific examples detailing the use of this compound in these constructions are not extensively documented in readily available literature, the reactivity principles of aminopyridines suggest its potential in forming such fused systems.
One common strategy for pyrimidine (B1678525) synthesis involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent. This compound could potentially be converted to an N-pyridinylformamidine, which could then undergo cyclization to form a pyrimidine ring fused to another heterocycle or substituted at a key position.
Similarly, the synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with an amine. While not a direct application of this compound as the amine component in this classic route, its structural motif can be incorporated into quinazoline-like structures through multi-step sequences where the pyridine ring is part of a larger fused system.
Formation of Carbon-Nitrogen and Carbon-Carbon Bonds
The amino group of this compound is a key functional handle for the formation of new carbon-nitrogen (C-N) bonds. This is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of pharmaceuticals and functional materials. ethz.ch Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful methods for C-N bond formation. nih.govresearchgate.net In this context, this compound can act as the amine coupling partner with aryl or heteroaryl halides, leading to the synthesis of N-aryl-N-butylpyridin-3-amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations. mdpi.com
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |
| Buchwald-Hartwig Amination | This compound + Aryl/Heteroaryl Halide | Palladium catalyst (e.g., Pd(OAc)2), Phosphine (B1218219) ligand (e.g., Xantphos), Base (e.g., NaOtBu) | N-Aryl-N-butylpyridin-3-amine |
Furthermore, the pyridine ring of this compound can be functionalized to participate in carbon-carbon (C-C) bond-forming reactions. For instance, halogenation of the pyridine ring would provide a handle for well-established cross-coupling reactions like the Sonogashira and Heck reactions. sigmaaldrich.comuva.nlresearchgate.net
The Sonogashira coupling involves the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com If this compound were halogenated, for example at the 2- or 6-position, the resulting halopyridine could be coupled with various alkynes to introduce new carbon frameworks.
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. researchgate.net A halogenated derivative of this compound could similarly be employed in Heck reactions to introduce alkenyl substituents onto the pyridine ring.
| Reaction Type | Required Derivative of this compound | Coupling Partner | Catalyst System (Typical) | Product Type |
| Sonogashira Coupling | Halogenated this compound | Terminal Alkyne | Palladium catalyst, Copper(I) salt, Amine base | Alkynyl-substituted this compound |
| Heck Reaction | Halogenated this compound | Alkene | Palladium catalyst, Base | Alkenyl-substituted this compound |
Derivatization Strategies
The chemical reactivity of this compound allows for a variety of derivatization strategies, targeting both the pyridine ring and the butyl side chain.
Alkylation and Acylation of the Pyridine Ring
The nitrogen atom of the pyridine ring in this compound is nucleophilic and can undergo alkylation with alkyl halides. libretexts.orgmasterorganicchemistry.comwikipedia.org This reaction typically leads to the formation of a pyridinium (B92312) salt. The reaction conditions, such as the nature of the alkyl halide and the solvent, can influence the efficiency of the N-alkylation. It is important to note that direct alkylation of the exocyclic amino group can be challenging and may lead to a mixture of products, as the pyridine nitrogen is often more nucleophilic. nih.gov
Acylation of the exocyclic amino group is a common transformation for aminopyridines. rsc.org This reaction is typically carried out using acyl chlorides or acid anhydrides and results in the formation of an amide linkage. chemguide.co.ukchemguide.co.uklibretexts.orgsavemyexams.com The acylation can serve to protect the amino group during subsequent synthetic steps or to introduce specific functionalities that modulate the biological activity of the molecule. The reaction is generally facile and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk
| Derivatization | Reagent | Functional Group Formed |
| N-Alkylation (Pyridine Ring) | Alkyl Halide | Pyridinium Salt |
| N-Acylation (Amino Group) | Acyl Chloride / Acid Anhydride (B1165640) | Amide |
Functionalization of the Butyl Side Chain
The n-butyl group attached to the amino nitrogen presents opportunities for further functionalization, although this is generally less straightforward than reactions involving the amino group or the pyridine ring. The butyl group consists of a four-carbon alkyl chain. reddit.com While the C-H bonds of the butyl group are generally unreactive, modern synthetic methods are emerging that allow for the selective functionalization of such aliphatic chains. These advanced techniques might include radical-mediated reactions or transition-metal-catalyzed C-H activation. However, specific examples of such functionalization on this compound are not widely reported. A more common approach to introduce functionality on the side chain would be to start with a functionalized butylamine (B146782) in the initial synthesis of the molecule.
Role in Multi-Step Synthesis Schemes
This compound and its derivatives are valuable intermediates in multi-step syntheses aimed at producing complex target molecules, particularly in the realm of medicinal chemistry and materials science. uva.nl The ability to sequentially or selectively modify the different reactive sites on the molecule allows for the construction of diverse molecular libraries.
For example, a synthetic route could begin with the acylation of the amino group of this compound to protect it. The pyridine ring could then be halogenated, followed by a palladium-catalyzed cross-coupling reaction to introduce a new carbon-based substituent. Finally, deprotection of the amino group would yield a more complex, substituted aminopyridine, ready for further elaboration or biological testing. Such multi-step sequences are fundamental to the discovery of new bioactive compounds. nih.gov
Precursor in Convergent and Divergent Synthetic Pathways
The strategic placement of the n-butylamino group on the pyridine ring at the 3-position allows for its participation in a variety of chemical transformations, making it a key building block in both convergent and divergent synthetic approaches.
In a convergent synthesis , different fragments of a target molecule are synthesized independently and then joined together at a later stage. This compound can serve as a crucial precursor for one of these fragments. A notable example is its use in the synthesis of 6-Bromo-N-butylpyridin-3-amine. This transformation is achieved through a reductive amination reaction involving 6-bromopyridin-3-amine and butyraldehyde, followed by reduction with a suitable agent like sodium cyanoborohydride. The resulting 6-Bromo-N-butylpyridin-3-amine is a key intermediate in the development of potential therapeutic agents, such as histone demethylase and histone deacetylase 6 (HDAC6) inhibitors. google.comgoogleapis.comgoogleapis.comgoogle.com This pathway exemplifies a convergent approach where the pre-functionalized this compound core is incorporated into a larger, more complex molecule.
While specific examples of this compound in divergent synthesis —where a single starting material is converted into a diverse range of products—are not extensively documented in publicly available literature, the inherent reactivity of the aminopyridine scaffold lends itself to such strategies. The secondary amine can be a nucleophile in various reactions, while the pyridine ring can undergo electrophilic or nucleophilic substitution at different positions, depending on the reaction conditions and the presence of activating or deactivating groups. This dual reactivity provides a foundation for developing divergent pathways to a library of structurally diverse compounds from a common this compound starting material. The ability to functionalize both the amino group and the pyridine ring opens up avenues for creating a wide array of novel chemical entities with potential applications in medicinal chemistry and materials science.
Utility in Target-Oriented Synthesis
Target-oriented synthesis (TOS) focuses on the efficient and strategic construction of a specific, often complex, target molecule, which is typically a natural product or a designed bioactive compound. The aminopyridine scaffold, a core component of this compound, is a recurring motif in numerous biologically active natural products, particularly alkaloids. nih.govbath.ac.uk
While direct applications of this compound in the total synthesis of specific natural products are not prominently reported, its potential as a key building block is significant. The functional handles it possesses—the secondary amine and the pyridine nitrogen—allow for the introduction of various substituents and the formation of new rings, which are critical steps in the assembly of complex natural product skeletons. For instance, the pyridine unit can be a precursor to piperidine (B6355638) rings, which are ubiquitous in alkaloids. bath.ac.uk The N-butyl group can influence the solubility and lipophilicity of the final compound, which are important considerations in drug design.
Future Directions and Emerging Research Avenues
Development of Novel Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. Future research will likely prioritize the development of more sustainable methods for preparing N-butylpyridin-3-amine, moving away from traditional approaches that may involve harsh conditions or hazardous reagents. Key areas of focus will include the use of alternative energy sources, such as microwave irradiation, which can significantly shorten reaction times and improve energy efficiency. mdpi.com One-pot multicomponent reactions (MCRs) also represent a promising green strategy, as they can construct complex molecules from simple precursors in a single step, minimizing waste and improving atom economy. mdpi.commdpi.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Parameters
| Parameter | Traditional Synthesis | Emerging Green Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic solvents (e.g., toluene, dioxane) | Water, bio-solvents, or solvent-free conditions |
| Methodology | Multi-step sequences with isolated intermediates | One-pot multicomponent reactions (MCRs) |
| Atom Economy | Often moderate, with stoichiometric byproducts | High, minimizing waste generation |
| Catalysis | Homogeneous metal catalysts | Heterogeneous, recyclable catalysts; biocatalysis |
Exploration of Advanced Catalytic Applications
The structural features of this compound, namely the nucleophilic pyridine (B92270) nitrogen and the secondary amine, make it an attractive scaffold for the development of novel ligands and organocatalysts. The tert-butyl group in the analogous N-tert-butylpyridin-3-amine is known to increase electron density on the pyridine nitrogen, enhancing its ability to coordinate with metals, while its steric bulk can influence regioselectivity in catalytic processes. Similar principles apply to the N-butyl derivative, and future research will likely explore these effects systematically.
There is significant potential for designing chiral derivatives of this compound for use in asymmetric catalysis. The development of C2-symmetric chiral pyridine-N,N′-dioxide ligands from amine precursors highlights a sophisticated approach to creating new catalytic systems. rsc.org By introducing chirality into the this compound backbone, researchers could create a new class of ligands for a variety of enantioselective transformations, such as hydrogenations, C-C bond formations, and alkylations. nih.gov The modular nature of its synthesis would allow for fine-tuning of both steric and electronic properties to optimize catalyst performance for specific reactions.
Table 2: Potential Advanced Catalytic Roles for this compound Derivatives
| Catalytic Application | Role of the this compound Scaffold | Potential Advantage |
|---|---|---|
| Asymmetric Hydrogenation | Chiral ligand for transition metals (e.g., Rh, Ru, Ir) | Control of enantioselectivity through tailored steric and electronic environment |
| Cross-Coupling Reactions | Ligand for palladium or nickel catalysts | Enhanced catalyst stability and activity; control over regioselectivity |
| Organocatalysis | Brønsted or Lewis base catalyst | Activation of substrates through hydrogen bonding or proton transfer |
| Polymerization | Ligand for metal-based initiators | Control over polymer tacticity and molecular weight distribution |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing the production of pharmaceutical compounds and fine chemicals. researchgate.netjst.org.in These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and higher product purity. researchgate.netsoci.org The synthesis of this compound and libraries of its derivatives is well-suited for this technological shift.
Automated flow systems can facilitate rapid reaction optimization and the synthesis of a diverse range of analogues by systematically varying starting materials and reaction conditions. nih.gov This is particularly valuable for medicinal chemistry programs where structure-activity relationship (SAR) studies require the efficient production of many related compounds. nih.gov For instance, an automated platform could sequentially perform a Buchwald-Hartwig amination or a Minisci reaction on a pyridine core, followed by purification, enabling the high-throughput synthesis of novel N-alkylated pyridinamines. nih.govnih.gov This approach not only accelerates the discovery process but also provides a seamless path from laboratory-scale synthesis to larger-scale production. nih.gov
Table 3: Advantages of Flow Synthesis for this compound Production
| Feature | Batch Synthesis | Flow Chemistry & Automation |
|---|---|---|
| Safety | Handling of large volumes of hazardous reagents; potential for thermal runaways | Small reaction volumes minimize risk; superior heat and mass transfer |
| Control | Limited precision over temperature and mixing | Precise, real-time control over all reaction parameters |
| Scalability | Challenging; requires re-optimization for different scales | Straightforward, achieved by running the system for longer periods ("scaling out") |
| Reproducibility | Can vary between batches | High, due to consistent and automated process control |
| Library Synthesis | Time-consuming and labor-intensive | Ideal for rapid, automated synthesis of compound libraries |
Advanced Theoretical Modeling for Predictive Design
Computational chemistry and theoretical modeling are becoming indispensable tools for modern chemical research. Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. researchgate.net Future research will increasingly leverage these in silico techniques for the predictive design of new derivatives with desired functionalities.
Theoretical models can be used to predict how modifications to the this compound structure will affect its properties. For example, modeling can help rationalize the impact of different substituents on the pyridine ring on the molecule's electronic properties, its ability to act as a ligand, or its potential as a drug candidate by predicting its binding affinity to a biological target. This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. By combining theoretical calculations with experimental validation, a more rational and efficient approach to designing novel compounds for applications in catalysis, medicine, and materials science can be achieved.
Table 4: Predictable Properties of this compound via Theoretical Modeling
| Property | Computational Method | Application in Predictive Design |
|---|---|---|
| Molecular Geometry | DFT, PM3 | Understanding steric hindrance and conformational preferences |
| Electronic Properties | DFT | Predicting reactivity, nucleophilicity, and coordination ability |
| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental IR and Raman spectra |
| Thermodynamic Parameters | DFT, PM3 | Assessing the relative stability of different isomers and reaction intermediates |
| Docking Scores | Molecular Docking | Predicting binding affinity to protein targets for drug design |
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Example Values | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, CuBr | |
| Solvent | DMF, Toluene | |
| Temperature | 35–50°C | |
| Reaction Time | 24–48 hours | |
| Yield Range | 15–25% (initial), up to 50%* |
*Assumes iterative optimization.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm structure. For example, pyridine protons in similar compounds resonate at δ 8.5–9.0 ppm, while aliphatic chains appear at δ 1.0–3.0 ppm .
- Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., [M+H] peaks) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Confirm crystalline consistency (e.g., 104–107°C for a related pyridine derivative) .
Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, the trifluoromethyl group in related compounds enhances hydrophobic interactions in docking simulations .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with biological activity data .
- DFT Calculations : Optimize geometry and predict reactivity (e.g., Fukui indices for nucleophilic attack sites) .
Q. Table 2: Computational Parameters for a Trifluoromethyl Analogue
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (ΔG) | -8.2 kcal/mol (kinase target) | |
| LogP (Predicted) | 2.3 | |
| HOMO-LUMO Gap | 4.5 eV |
Advanced: How do I resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Experimental Validation : Conduct kinetic solubility assays in PBS (pH 7.4) and DMSO. For example, related pyridine amines show pH-dependent solubility due to protonation of the pyridine nitrogen .
- Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity for 4 weeks, monitoring degradation via HPLC .
- Literature Cross-Referencing : Compare data with structurally similar compounds (e.g., N-((5-bromopyridin-3-yl)methyl)butan-1-amine) to infer trends .
Q. Table 3: Stability Data for a Related Compound
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 40°C, 75% RH | <5% | 4 weeks | |
| UV Light (254 nm) | 15% | 48 hours |
Advanced: What strategies can mitigate toxicity risks during in vitro testing of this compound derivatives?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to establish IC values. For example, benzyl-substituted pyridines show reduced toxicity at concentrations <10 μM .
- Metabolic Profiling : Incubate derivatives with liver microsomes to identify reactive metabolites (e.g., glutathione adducts) .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve metabolic clearance .
Basic: How should I handle and store this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under nitrogen at -20°C, away from light and moisture .
- Handling Protocols : Use PPE (gloves, lab coat, P95 respirator) to prevent inhalation or dermal exposure .
- Incompatibility Notes : Avoid strong oxidizers (e.g., HNO) and acidic/basic conditions to prevent decomposition .
Advanced: How can I study the structure-activity relationship (SAR) of this compound analogs?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogens (Br, Cl), methyl, or methoxy groups at the pyridine 4-position .
- Biological Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .
- Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
Q. Table 4: SAR Data for Pyridine Derivatives
| Substituent (Position) | IC (μM) | LogP | Reference |
|---|---|---|---|
| -Br (4) | 0.45 | 2.8 | |
| -OCH (3) | 1.2 | 1.9 | |
| -CF (5) | 0.12 | 3.1 |
Basic: What synthetic routes are available for introducing functional groups to the butyl chain of this compound?
Methodological Answer:
- Alkylation : React with alkyl halides (e.g., methyl iodide) in the presence of NaH .
- Reductive Amination : Use aldehydes (e.g., formaldehyde) and NaBH to modify the amine group .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
